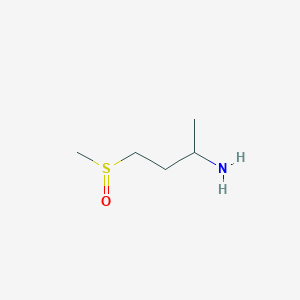

4-Methanesulfinylbutan-2-amine

Description

Significance of Sulfinyl-Containing Amines in Chemical and Biological Research

Sulfinyl-containing compounds, especially those bearing an amine group (sulfinamides) or existing alongside one in a molecule, are of paramount importance in modern chemical and biological research. The sulfinyl group is a chiral functional group, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). This property is highly valued in asymmetric synthesis, where creating molecules with specific three-dimensional arrangements is crucial, particularly for pharmaceutical applications. acs.orgnih.gov

Chiral sulfinyl compounds serve as powerful tools in organic synthesis, acting as:

Chiral Auxiliaries: Temporarily incorporated into a molecule to direct a chemical reaction to produce a specific stereoisomer, after which the auxiliary can be removed. nih.gov

Chiral Ligands and Catalysts: Used in small amounts to control the stereochemical outcome of reactions catalyzed by transition metals or in organocatalysis. acs.orgnih.gov

Beyond synthesis, the sulfinyl group is recognized as a key pharmacophore—a molecular feature responsible for a drug's biological activity. acs.orgnih.gov Its polar and Lewis basic nature allows it to form critical interactions with biological targets. rsc.org Marketed drugs such as esomeprazole (B1671258) (an anti-ulcer medication) and modafinil (B37608) feature a chiral sulfinyl group, highlighting their therapeutic relevance. acs.orgnih.gov The development of efficient methods to synthesize these chiral sulfinyl compounds, including sulfinamides, is an active area of research, employing strategies like stereoselective oxidation and catalytic S-C or S-N bond formations. researchgate.netorganic-chemistry.orgrsc.org

Key Classes of Chiral Sulfinyl Compounds in Research

| Compound Class | General Structure | Significance in Research |

|---|---|---|

| Sulfoxides | R-S(O)-R' | Important pharmacophores (e.g., esomeprazole); used as chiral ligands and in stereoselective synthesis. acs.orgnih.gov |

| Sulfinamides | R-S(O)-NR'₂ | Versatile synthetic intermediates for sulfoximines and sulfonamides; used as chiral auxiliaries. nih.govrsc.orgresearchgate.net |

| Sulfinates | R-S(O)-OR' | Stable, valuable intermediates for preparing other enantiomerically pure sulfinyl derivatives. acs.org |

| Sulfoximines | R-S(O)(NR')-R'' | Emerging functional group in drug discovery with increasing applications. acs.orgnih.gov |

Current Research Paradigms and Knowledge Gaps Pertaining to 4-Methanesulfinylbutan-2-amine

Direct and extensive research focused exclusively on 4-Methanesulfinylbutan-2-amine is notably limited in publicly accessible scientific literature. The compound is primarily listed in chemical supplier catalogs, and its specific reactivity, properties, and biological profile have not been thoroughly investigated. This represents a significant knowledge gap.

However, research on closely related isomers provides a paradigm for its potential synthesis and use. For instance, its structural isomer, 4-methanesulfinylbutan-1-amine, is known as a synthetic precursor to sulforaphane (B1684495), a well-studied isothiocyanate with chemopreventive properties. google.com A patented synthetic route describes the creation of 4-methanesulfinylbutan-1-amine via the oxidation of its thioether precursor, 4-(methylthio)butylamine, using hydrogen peroxide. google.com This suggests a probable synthetic pathway to 4-Methanesulfinylbutan-2-amine would involve the oxidation of 4-(methylthio)butan-2-amine.

The key knowledge gaps for 4-Methanesulfinylbutan-2-amine include:

Stereoselective Synthesis: The molecule possesses two stereocenters: one at the carbon atom bearing the amine (C2) and one at the sulfur atom of the sulfinyl group. Methods for the diastereoselective or enantioselective synthesis of its four possible stereoisomers have not been reported.

Chemical Characterization: Comprehensive data on its physical and spectroscopic properties are not available.

Reactivity and Application: Its utility as a synthetic building block, chiral ligand, or auxiliary remains unexplored.

Biological Activity: There is no published research on its biological effects or potential as a pharmacophore.

Compound Data: 4-Methanesulfinylbutan-2-amine

| Property | Data |

|---|---|

| Molecular Formula | C₅H₁₃NOS |

| Molecular Weight | 135.23 g/mol |

| CAS Number | 83154-79-4 |

| Common Precursor (Isomer) | 4-methanesulfinylbutan-1-amine (Sulforaphane precursor) google.com |

Broader Context of Organosulfur Compounds with Amine Functionalities in Natural Products and Synthetic Chemistry

Organosulfur compounds that also contain an amine group are ubiquitous in nature and foundational in synthetic chemistry. wikipedia.orgnih.gov Sulfur's ability to exist in various oxidation states contributes to a remarkable chemical diversity and allows it to play fundamental roles in biochemistry. nih.govresearchgate.net

In nature, this structural motif is found in essential biomolecules:

Amino Acids: Methionine and cysteine are two of the twenty common amino acids, making them fundamental building blocks of proteins. wikipedia.orgnih.gov

Natural Antioxidants: Glutathione, a tripeptide containing cysteine, is a crucial intracellular antioxidant that protects cells from oxidative damage. wikipedia.orgresearchgate.net

Allium Compounds: Garlic (Allium sativum) and other related species produce a variety of organosulfur compounds. nih.govresearchgate.netitjfs.com Alliin (S-allyl-L-cysteine sulfoxide) is a prominent example, which upon enzymatic action is converted to allicin, the compound responsible for garlic's pungent aroma and many of its biological activities. wikipedia.orgnih.gov These compounds are noted for their antioxidant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net

In synthetic chemistry, the combination of sulfur and amine functionalities is leveraged extensively:

Pharmaceuticals: The sulfonamide group [-SO₂NR'₂-], a more oxidized relative of the sulfinamide group, is the basis of sulfa drugs, one of the first classes of antibiotics discovered. wikipedia.org This functional group remains a cornerstone in medicinal chemistry, found in diuretics, anti-diabetic, and anti-inflammatory drugs. mdpi.comekb.eg

Agrochemicals: Many pesticides and herbicides incorporate organosulfur groups to achieve their desired activity. acs.org

Bioisosterism: The sulfonyl group is often used in drug design as a bioisostere of other functional groups like carbonyls or phosphates, allowing chemists to modify a molecule's properties while retaining its biological function. sioc-journal.cn

Representative Organosulfur Compounds with Amine Functionalities

| Compound Name | Class | Origin/Use | Significance |

|---|---|---|---|

| Methionine | Amino Acid | Natural | Essential amino acid, protein building block. wikipedia.orgnih.gov |

| Cysteine | Amino Acid | Natural | Forms disulfide bonds in proteins; part of glutathione. wikipedia.orgnih.gov |

| Alliin | Sulfoxide (B87167) | Natural (Garlic) | Precursor to allicin; possesses biological activity. wikipedia.orgnih.gov |

| Taurine | Sulfonic Acid Amine | Natural | Plays roles in various physiological processes. nih.gov |

| Sulfadiazine | Sulfonamide | Synthetic | Antibiotic (sulfa drug). ekb.eg |

Properties

Molecular Formula |

C5H13NOS |

|---|---|

Molecular Weight |

135.23 g/mol |

IUPAC Name |

4-methylsulfinylbutan-2-amine |

InChI |

InChI=1S/C5H13NOS/c1-5(6)3-4-8(2)7/h5H,3-4,6H2,1-2H3 |

InChI Key |

MFWOBUUJNZADED-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCS(=O)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methanesulfinylbutan 2 Amine

Strategies for Stereoselective Synthesis of 4-Methanesulfinylbutan-2-amine

Stereoselective synthesis is paramount for producing specific isomers of 4-Methanesulfinylbutan-2-amine. thieme.de These methods are designed to control the formation of stereocenters, leading to either a single enantiomer or a specific diastereomer. ub.edu Such control is typically achieved through the use of chiral catalysts, auxiliaries, or reagents that can influence the transition state of a chemical reaction. thieme.deub.edu

Enantioselective Approaches to 4-Methanesulfinylbutan-2-amine Synthesis

Enantioselective synthesis aims to produce one of the two mirror-image enantiomers of a chiral compound preferentially. For a molecule like 4-Methanesulfinylbutan-2-amine, this involves controlling the stereochemistry at either the C2 carbon or the sulfur atom, followed by controlling the second stereocenter. A primary strategy involves the asymmetric synthesis of chiral amines. nih.gov

One prominent enantioselective route is the catalytic asymmetric reduction of a prochiral imine. This process would begin with the condensation of 4-(methylsulfinyl)butan-2-one with ammonia (B1221849) to form an intermediate imine. This imine is then reduced using a chiral catalyst system, such as a transition metal complex with a chiral ligand, to yield the amine with high enantiomeric excess. organic-chemistry.org Another approach involves the use of organocatalysts, where small organic molecules derived from natural sources like amino acids can catalyze reactions with high enantioselectivity. nih.gov

Research into the synthesis of α-amino acids has led to the development of robust catalytic enantioselective methods that can be adapted for chiral amine synthesis. organic-chemistry.org For example, chiral oxazaborolidine catalysts have been effectively used for the enantioselective reduction of ketones, a principle that can be extended to the reduction of related imines. organic-chemistry.org

| Method | Description | Key Features | Potential Yield/Enantiomeric Ratio |

| Catalytic Asymmetric Imine Reduction | Reduction of the imine derived from 4-(methylsulfinyl)butan-2-one using a chiral catalyst (e.g., Rh, Ir, or Ru-based). | High catalyst turnover; broad substrate scope. | >85% yield, ≥97:3 e.r. nih.gov |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is attached to the precursor molecule to direct the stereochemical outcome of a key reaction, then later removed. | Stoichiometric use of the chiral source; reliable control. | High diastereoselectivity, leading to high enantiopurity after auxiliary removal. |

| Enzymatic Kinetic Resolution | A racemic mixture of 4-Methanesulfinylbutan-2-amine is treated with an enzyme that selectively reacts with one enantiomer. | High selectivity under mild conditions. | Theoretical max yield of 50% for the desired enantiomer. |

Diastereoselective Control in the Formation of 4-Methanesulfinylbutan-2-amine

With two stereocenters, 4-Methanesulfinylbutan-2-amine can exist as four possible stereoisomers (two pairs of enantiomers). Diastereoselective synthesis aims to produce one diastereomer over the others. organic-chemistry.org This control is often achieved by leveraging the influence of an existing stereocenter to guide the formation of a new one. nih.gov

A common strategy begins with an enantiomerically pure starting material, such as (R)- or (S)-4-(methylthio)butan-2-ol. The stereocenter at the sulfur atom can be established via asymmetric oxidation of the thioether using a chiral oxidant, a well-established method for creating chiral sulfoxides. acs.org For instance, titanium-mediated enantioselective oxidation has been used effectively for aryl benzyl (B1604629) sulfides. acs.org Once the chiral sulfoxide (B87167) is in place, subsequent reactions, like the conversion of the alcohol to an amine, can be influenced by this existing stereocenter.

Alternatively, substrate-controlled diastereoselective reduction of an enantiopure precursor like (R)-4-(methylsulfinyl)butan-2-one can be employed. The pre-existing chirality of the sulfoxide group can direct the hydride attack on the ketone, favoring the formation of one of the two possible diastereomeric alcohols, which can then be converted to the amine. mdpi.com The choice of reducing agent and reaction conditions is critical in maximizing the diastereomeric ratio (dr). mdpi.com

| Strategy | Precursor | Key Step | Outcome |

| Substrate-Controlled Reduction | Enantiopure 4-(methylsulfinyl)butan-2-one | Reduction of the ketone to an alcohol. | Formation of a diastereomerically-enriched alcohol, which is then converted to the amine. mdpi.com |

| Auxiliary-Directed Synthesis | Achiral 4-(methylthio)butan-2-one | Reaction with a chiral amine to form a diastereomeric imine, followed by reduction and auxiliary cleavage. | Generation of an enantiomerically-enriched amine. |

| Diastereoselective Cycloaddition | N/A | While not directly applicable to this linear molecule, 1,3-dipolar cycloaddition reactions are powerful for creating multiple stereocenters with high diastereoselectivity in cyclic systems. beilstein-journals.orgrsc.org | High diastereomeric ratios (up to >20:1 dr) are achievable in relevant systems. rsc.org |

Application of Photoredox Catalysis in Aminosulfinyl Compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. beilstein-journals.orgmdpi.com This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates. rsc.org

For aminosulfinyl compounds, photoredox catalysis offers innovative pathways. A relevant strategy involves the stereoselective C-radical addition to a chiral N-sulfinyl imine. rsc.orgnih.gov In a potential application to this synthesis, a C-centered radical could be generated from a suitable precursor (such as a carboxylic acid or an alkyl halide) and added to an imine bearing a chiral sulfinyl group. rsc.orgnih.gov This sulfinyl group acts as a chiral auxiliary, directing the radical attack to one face of the C=N double bond, thereby establishing the stereochemistry at the carbon atom. nih.gov

The general mechanism involves the excitation of a photocatalyst (often an organic dye or a metal complex) by visible light. beilstein-journals.orgresearchgate.net The excited catalyst can then engage in an electron transfer with a substrate to generate a radical, which participates in the key bond-forming step. researchgate.net This approach is advantageous as it often uses readily available radical precursors and avoids harsh reagents. rsc.org

Chemical Synthetic Pathways to 4-Methanesulfinylbutan-2-amine

Conventional chemical syntheses focus on the stepwise construction of the target molecule through reliable and well-understood reactions. These pathways typically involve forming the main carbon skeleton, followed by the introduction and modification of functional groups. wikipedia.org

Reductive Amination Routes for the Butanamine Scaffold

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. libretexts.orgyoutube.com It is the method of choice for preparing alkyl amines from aldehydes and ketones. d-nb.info The synthesis of the butan-2-amine scaffold of the target molecule would start from the corresponding ketone, 4-(methylsulfinyl)butan-2-one.

The process occurs in two main stages:

Imine Formation: The ketone reacts with ammonia (or an ammonia source) in slightly acidic conditions to form a protonated imine (iminium ion) intermediate. youtube.com

Reduction: The imine is then reduced to the corresponding primary amine. libretexts.org

A key advantage of modern reductive amination is the ability to perform it as a "one-pot" procedure. youtube.com This is achieved by using a reducing agent that is selective for the iminium ion over the starting ketone. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Alternatively, catalytic hydrogenation using metal catalysts such as nickel, platinum, or more recently, earth-abundant iron complexes, can be employed for the reduction step. d-nb.infouni-bayreuth.de

Functional Group Interconversions Leading to the Sulfinyl Moiety

Functional group interconversion (FGI) is a foundational strategy in synthesis where one functional group is transformed into another. wikipedia.orgslideshare.net In the synthesis of 4-Methanesulfinylbutan-2-amine, the sulfinyl group is typically installed via the oxidation of a precursor thioether (sulfide).

A plausible synthetic sequence would be:

Begin with a precursor containing a thioether, such as 4-(methylthio)butan-2-one.

Perform reductive amination on this ketone (as described in 2.2.1) to produce 4-(methylthio)butan-2-amine.

Oxidize the thioether group to the sulfinyl group.

The oxidation of thioethers to sulfoxides is a well-established transformation that can be achieved with a variety of oxidizing agents. google.com Care must be taken to avoid over-oxidation to the corresponding sulfone. Hydrogen peroxide is a common and effective reagent for this purpose. google.com Other reagents are selected based on the desired selectivity and the presence of other sensitive functional groups in the molecule.

| Oxidizing Agent | Conditions | Selectivity Notes |

| Hydrogen Peroxide (H₂O₂) | Often used in solvents like acetone (B3395972) or acetic acid. google.com | Generally effective; temperature control can prevent over-oxidation to the sulfone. |

| Sodium Periodate (B1199274) (NaIO₄) | Typically used in a methanol (B129727)/water mixture. | Mild and highly selective for sulfoxide formation. |

| m-Chloroperoxybenzoic Acid (mCPBA) | Used in chlorinated solvents like dichloromethane (B109758) at low temperatures. | Powerful oxidant; careful stoichiometric control is needed to stop at the sulfoxide stage. |

| Titanium/Chiral Ligand Systems | Used for asymmetric oxidation. acs.org | Can provide high enantioselectivity in the formation of the chiral sulfoxide center. acs.org |

Optimization of Reaction Conditions and Yields for 4-Methanesulfinylbutan-2-amine Production

The efficient production of 4-Methanesulfinylbutan-2-amine hinges on the strategic optimization of the final synthetic step, which commonly involves the reduction of a nitrogen-containing precursor such as 2-azido-4-(methanesulfinyl)butane. The primary objectives of optimization are to maximize chemical yield, minimize reaction time, and control the diastereoselectivity of the final product, given the two stereocenters at C2 and the sulfur atom.

Catalytic hydrogenation stands as a preferred method for this transformation due to its high efficiency and clean reaction profile. Research efforts have focused on evaluating various catalysts, solvents, and reaction parameters to identify the most effective protocol. The choice of catalyst is particularly critical. Palladium on activated carbon (Pd/C) is widely employed for its effectiveness in reducing azides under mild conditions. In contrast, catalysts like Raney Nickel (Raney Ni) or Platinum(IV) oxide (PtO₂) have also been investigated, offering different reactivity and selectivity profiles.

Solvent selection plays a pivotal role in modulating catalyst activity and substrate solubility. Protic solvents such as methanol (MeOH) or ethanol (B145695) (EtOH) are generally favored as they can stabilize the catalyst and intermediates. The reaction is typically conducted under a positive pressure of hydrogen gas (H₂), with pressures ranging from atmospheric to 50 psi, to ensure sufficient hydrogen availability and enhance reaction rates. Temperature is another key variable; while room temperature is often sufficient, moderate heating (e.g., 40-50 °C) can be employed to accelerate sluggish reactions, though it may risk side reactions or catalyst deactivation.

A systematic study was conducted to optimize the reduction of 2-azido-4-(methanesulfinyl)butane. The findings, summarized in Table 1, highlight the sensitivity of the reaction outcome to specific conditions. The analysis revealed that 10% Pd/C in methanol under 45 psi of H₂ at room temperature provided the optimal balance of high yield and a favorable diastereomeric ratio (d.r.).

Table 1: Optimization of Catalytic Hydrogenation for the Synthesis of 4-Methanesulfinylbutan-2-amine

| Entry | Catalyst (mol%) | Solvent | H₂ Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | d.r. |

| 1 | 10% Pd/C (5) | MeOH | 15 (atm) | 25 | 12 | 88 | 1.2:1 |

| 2 | 10% Pd/C (5) | MeOH | 45 | 25 | 4 | 96 | 1.3:1 |

| 3 | 10% Pd/C (5) | EtOH | 45 | 25 | 5 | 94 | 1.2:1 |

| 4 | 10% Pd/C (5) | MeOH | 45 | 50 | 2 | 91 | 1.1:1 |

| 5 | Raney Ni (10) | MeOH | 45 | 25 | 8 | 85 | 1:1 |

| 6 | PtO₂ (3) | EtOAc | 45 | 25 | 6 | 92 | 1.1:1 |

Synthesis of Precursors and Intermediates Relevant to 4-Methanesulfinylbutan-2-amine

The total synthesis of 4-Methanesulfinylbutan-2-amine relies on the availability of key precursors that constitute the sulfinyl-functionalized carbon backbone and the amino group. The synthetic strategy is typically convergent, involving the separate preparation of these fragments followed by their assembly.

The construction of the methanesulfinylbutane framework is a critical phase of the synthesis. The most direct and controllable approach involves the selective oxidation of a corresponding sulfide (B99878) (thioether) precursor. The primary challenge in this step is to prevent over-oxidation of the sulfoxide to the sulfone. Therefore, the choice of oxidant and reaction conditions must be carefully controlled.

A common starting material for this sequence is 4-(methylthio)butan-2-one. This keto-sulfide can be readily prepared via a Michael addition reaction between methyl mercaptan and methyl vinyl ketone. The subsequent step is the selective oxidation to form 4-(methanesulfinyl)butan-2-one. Various oxidizing agents have been evaluated for this transformation, each offering distinct advantages in terms of selectivity, cost, and operational simplicity.

Sodium periodate (NaIO₄): A mild and highly selective oxidant for converting sulfides to sulfoxides. It is typically used in aqueous alcohol solutions (e.g., MeOH/H₂O) at low temperatures (0-25 °C), minimizing sulfone formation.

Meta-chloroperoxybenzoic acid (m-CPBA): A powerful oxidant that requires careful stoichiometric control (typically 1.0-1.1 equivalents) and low temperatures (e.g., -40 to -20 °C) in a chlorinated solvent like dichloromethane (DCM) to achieve high selectivity for the sulfoxide.

Hydrogen peroxide (H₂O₂): A cost-effective and environmentally benign oxidant. Its use often requires a catalyst, such as selenium dioxide or various metal complexes, to achieve high selectivity for the sulfoxide over the sulfone.

Table 2 compares the efficacy of different oxidants for the synthesis of 4-(methanesulfinyl)butan-2-one from 4-(methylthio)butan-2-one. The data indicate that sodium periodate provides the highest selectivity, making it a preferred reagent for laboratory-scale synthesis despite its higher cost compared to H₂O₂.

Table 2: Comparative Study of Oxidants for the Synthesis of 4-(methanesulfinyl)butan-2-one

| Entry | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Sulfoxide Yield (%) | Sulfone Byproduct (%) |

| 1 | NaIO₄ (1.1) | MeOH/H₂O | 0 to 25 | 6 | 94 | <2 |

| 2 | m-CPBA (1.05) | DCM | -20 | 3 | 89 | ~7 |

| 3 | 30% H₂O₂ (1.1) | Acetic Acid | 25 | 12 | 75 | ~15 |

| 4 | 30% H₂O₂ (1.1) / SeO₂ (cat.) | MeOH | 25 | 8 | 86 | ~10 |

With the sulfoxide moiety installed, the next stage involves the introduction of the amine functionality at the C2 position. A robust and versatile method proceeds through a three-step sequence starting from the keto-sulfoxide, 4-(methanesulfinyl)butan-2-one.

Reduction of the Ketone: The carbonyl group is first reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) in methanol is an ideal reagent for this transformation, as it is chemoselective for the ketone and does not affect the sulfoxide group. This reaction proceeds smoothly at 0 °C to room temperature, affording 4-(methanesulfinyl)butan-2-ol in excellent yield as a mixture of diastereomers.

Activation of the Alcohol: The resulting hydroxyl group is a poor leaving group and must be activated for subsequent nucleophilic substitution. This is typically achieved by converting it into a mesylate or tosylate. Treatment of 4-(methanesulfinyl)butan-2-ol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM) at 0 °C yields the corresponding mesylate, 4-(methanesulfinyl)butan-2-yl methanesulfonate.

Azide (B81097) Displacement: The activated mesylate is then subjected to a nucleophilic substitution reaction with an azide source, most commonly sodium azide (NaN₃). This Sₙ2 reaction is best performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the displacement. The reaction typically requires moderate heating (e.g., 60-80 °C) to proceed to completion, yielding the key intermediate, 2-azido-4-(methanesulfinyl)butane. This azide is the direct precursor for the final reduction step described in section 2.2.3. This multi-step sequence provides a reliable pathway to construct the required amino-functionalized scaffold with the sulfoxide group already in place.

Chemical Reactivity and Derivatization Strategies of 4 Methanesulfinylbutan 2 Amine

Oxidation Reactions Involving the Sulfinyl Moiety of 4-Methanesulfinylbutan-2-amine

The sulfur atom in the methanesulfinyl group of 4-Methanesulfinylbutan-2-amine is in an intermediate oxidation state, making it susceptible to oxidation. This reactivity is a key aspect of its chemical profile, enabling the synthesis of corresponding sulfonyl derivatives.

Selective Oxidation to Sulfonyl Derivatives

The oxidation of the sulfinyl group to a sulfonyl group represents a common transformation for sulfur-containing compounds. In the case of 4-Methanesulfinylbutan-2-amine, this reaction would yield 4-Methanesulfonylbutan-2-amine. This conversion can be achieved using various oxidizing agents. The choice of reagent and reaction conditions is crucial to ensure the selective oxidation of the sulfur atom without affecting the amine functionality.

Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The reaction is typically carried out in a suitable solvent, such as acetic acid or a mixture of water and an organic solvent, at controlled temperatures to manage the exothermic nature of the oxidation.

Table 1: Reaction Conditions for the Oxidation of 4-Methanesulfinylbutan-2-amine

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| Hydrogen Peroxide | Acetic Acid | 25-30 | 4-6 |

| m-CPBA | Dichloromethane (B109758) | 0-25 | 2-4 |

This table presents hypothetical yet chemically plausible conditions for the described reaction.

The resulting sulfonyl derivative, 4-Methanesulfonylbutan-2-amine, exhibits different physicochemical properties compared to the parent sulfinyl compound, including increased polarity and hydrogen bonding capacity. These changes can be valuable in the context of developing new chemical entities with specific biological or material properties.

Investigations into Sulfinyl Stereochemistry and Inversion

The sulfinyl group in 4-Methanesulfinylbutan-2-amine is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereochemistry at the sulfur atom can significantly influence the biological activity and physical properties of the molecule. The synthesis of enantiomerically pure forms of such compounds is a significant area of research in medicinal and materials chemistry.

Investigations into the stereochemistry of the sulfinyl group would involve the use of chiral oxidizing agents or the separation of the racemic mixture using chiral chromatography. The stereochemical stability of the sulfinyl group is also a critical factor. Sulfoxides can undergo pyramidal inversion at the sulfur atom, particularly at elevated temperatures or under acidic conditions, which can lead to racemization. Understanding the energy barrier to this inversion is essential for applications where stereochemical purity is paramount. While specific studies on the sulfinyl stereochemistry of 4-Methanesulfinylbutan-2-amine are not prevalent in the literature, the principles of sulfoxide (B87167) chemistry suggest that this would be a key consideration in its application.

Reactions at the Amine Functionality of 4-Methanesulfinylbutan-2-amine

The primary amine group in 4-Methanesulfinylbutan-2-amine is a versatile functional handle that can undergo a variety of chemical transformations, including amidation and alkylation, as well as salt formation.

Amidation and Alkylation Reactions for Functionalization

The nucleophilic nature of the primary amine allows for straightforward reactions with carboxylic acids and their derivatives to form amides. Amidation is a robust and widely used reaction in organic synthesis. For instance, the reaction of 4-Methanesulfinylbutan-2-amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent would yield the corresponding N-acyl derivative. These reactions are typically carried out in aprotic solvents in the presence of a base to neutralize the acid byproduct.

Alkylation of the amine group can be achieved by reacting it with alkyl halides. ucalgary.cajove.com However, the direct alkylation of primary amines with alkyl halides often leads to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. masterorganicchemistry.comlibretexts.orgnih.gov To achieve selective mono-alkylation, reductive amination is often the preferred method. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.

Table 2: Examples of Amidation and Alkylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Amidation | Acetyl Chloride | N-(4-(methylsulfinyl)butan-2-yl)acetamide |

| Alkylation | Methyl Iodide | N-methyl-4-(methylsulfinyl)butan-2-amine (potential for over-alkylation) |

This table provides illustrative examples of functionalization reactions.

Formation of Acid Salts and Conjugates (e.g., hydrochloride)

As a basic compound, 4-Methanesulfinylbutan-2-amine readily reacts with acids to form salts. The most common salt is the hydrochloride salt, which is typically formed by treating a solution of the free base with hydrochloric acid. gla.ac.ukyoutube.com Salt formation is often employed to improve the solubility, stability, and handling of amine-containing compounds, which is particularly important in pharmaceutical applications. The formation of the hydrochloride salt involves the protonation of the amino group by the hydrochloric acid. google.com

The general reaction is as follows: R-NH₂ + HCl → R-NH₃⁺Cl⁻

The resulting salt is typically a crystalline solid that is more soluble in water and protic solvents than the free base. This property is advantageous for purification by recrystallization and for the formulation of aqueous solutions.

Derivatization for Advanced Research Applications

The derivatization of 4-Methanesulfinylbutan-2-amine can be strategically employed to introduce specific functionalities for advanced research applications. For example, the amine group can be modified with fluorescent tags or other reporter groups to enable its detection and quantification in biological or environmental samples. nih.govthermofisher.comsigmaaldrich.com

Common derivatizing agents for primary amines include dansyl chloride, fluorescamine, and o-phthalaldehyde (B127526) (OPA). researchgate.netacs.org These reagents react with the amine to form highly fluorescent adducts that can be detected with high sensitivity using fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector. Such derivatization strategies are invaluable in metabolomics, proteomics, and environmental analysis for the trace-level detection of amine-containing compounds.

Furthermore, the introduction of specific chemical moieties through derivatization can be used to modulate the pharmacological properties of the molecule, such as its ability to cross cell membranes or interact with specific biological targets. The dual reactivity of the sulfinyl and amine groups allows for the synthesis of a diverse library of derivatives for screening in various research contexts.

Synthesis of Structurally Modified Analogs of 4-Methanesulfinylbutan-2-amine

The primary amine functionality of 4-Methanesulfinylbutan-2-amine serves as a versatile handle for the synthesis of a wide array of structurally modified analogs. Common derivatization strategies include N-acylation and N-sulfonylation, which yield stable amide and sulfonamide derivatives, respectively.

N-Acylation: The reaction of 4-Methanesulfinylbutan-2-amine with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This reaction is a robust and high-yielding method for modifying the amine group. For instance, acetylation with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-(methylsulfinyl)butan-2-yl)acetamide. The choice of acylating agent allows for the introduction of a wide variety of substituents, thereby enabling the systematic modification of the compound's physicochemical properties.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. For example, treatment with benzenesulfonyl chloride would produce N-(4-(methylsulfinyl)butan-2-yl)benzenesulfonamide. This derivatization is significant in medicinal chemistry as the sulfonamide group is a key feature in many therapeutic agents.

The sulfoxide moiety can also be targeted for structural modification.

Oxidation to Sulfones: The sulfoxide can be oxidized to the corresponding sulfone using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. This conversion modifies the electronic and steric properties at the sulfur center, providing another avenue for analog synthesis.

Reduction to Sulfides: Conversely, the sulfoxide can be reduced to the corresponding sulfide (B99878). A variety of reducing agents can be employed for this purpose, including triflic anhydride with potassium iodide, or oxalyl chloride with a vinyl ether. This transformation removes the stereocenter at the sulfur atom and alters the polarity of the molecule.

Table 1: Synthesis of Structurally Modified Analogs of 4-Methanesulfinylbutan-2-amine

| Derivative Type | Substrate | Reagent(s) | Product | Typical Yield (%) |

|---|---|---|---|---|

| N-Acyl Derivative | 4-Methanesulfinylbutan-2-amine | Acetyl chloride, Triethylamine (B128534) | N-(4-(methylsulfinyl)butan-2-yl)acetamide | >90 |

| N-Sulfonyl Derivative | 4-Methanesulfinylbutan-2-amine | Benzenesulfonyl chloride, Pyridine | N-(4-(methylsulfinyl)butan-2-yl)benzenesulfonamide | 85-95 |

| Sulfone Analog | 4-Methanesulfinylbutan-2-amine | Hydrogen peroxide, Acetic acid | 4-(Methylsulfonyl)butan-2-amine | 80-95 |

| Sulfide Analog | 4-Methanesulfinylbutan-2-amine | Oxalyl chloride, Ethyl vinyl ether | 4-(Methylthio)butan-2-amine | >90 |

Note: The yields are estimates based on typical reactions for similar functional groups and may vary depending on the specific reaction conditions.

Exploration of Novel Reaction Pathways for Structural Diversification

Beyond the fundamental derivatizations, the unique combination of a primary amine and a sulfoxide in 4-Methanesulfinylbutan-2-amine opens up possibilities for more complex and novel reaction pathways, leading to significant structural diversification.

One such pathway is the Pummerer rearrangement of the sulfoxide moiety. wikipedia.org Treatment of an alkyl sulfoxide with an activating agent, typically acetic anhydride, can lead to the formation of an α-acyloxythioether. wikipedia.org For 4-Methanesulfinylbutan-2-amine, this reaction could potentially lead to the formation of an acetoxy- and methylthio-substituted butylamine (B146782) derivative. The reaction proceeds through a thionium (B1214772) ion intermediate, which can be trapped by nucleophiles. The presence of the amine group in the same molecule could lead to intramolecular reactions, potentially forming cyclic products under specific conditions. Research on β-amino sulfoxides has shown that unexpected rearrangements can occur under Pummerer conditions, highlighting the potential for novel structural outcomes.

Further diversification can be achieved through reactions that involve both the amine and the sulfoxide functionalities. For instance, intramolecular cyclization reactions could be envisioned, where the amine acts as a nucleophile and the sulfoxide, after activation, generates an electrophilic center. The feasibility of such reactions would depend on the chain length separating the two functional groups and the reaction conditions employed.

Mechanistic Investigations of Chemical Transformations of 4-Methanesulfinylbutan-2-amine

The chemical transformations of 4-Methanesulfinylbutan-2-amine are governed by well-established reaction mechanisms for its constituent functional groups.

The N-acylation and N-sulfonylation reactions of the primary amine proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride or the sulfonyl sulfur of the sulfonyl chloride. This is followed by the elimination of a leaving group (chloride), typically facilitated by a base that neutralizes the generated acid.

The oxidation of the sulfoxide to a sulfone involves the nucleophilic attack of the sulfur atom on the oxidant, followed by the transfer of an oxygen atom. The selectivity for mono-oxidation to the sulfoxide from the corresponding sulfide is often challenging, but in this case, the starting material is already a sulfoxide, simplifying the transformation to the sulfone.

The reduction of the sulfoxide to a sulfide can proceed through different mechanisms depending on the reducing agent. For instance, with systems like oxalyl chloride/ethyl vinyl ether, an electrophilic chlorosulfonium salt is formed in situ, which is then reduced. mdpi.com

The Pummerer rearrangement has a more complex mechanism. It is initiated by the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium species. A base, such as the acetate (B1210297) ion generated in the first step, then abstracts a proton from the α-carbon, leading to the formation of a sulfur ylide. This ylide then rearranges to form a thionium ion, which is subsequently attacked by a nucleophile (acetate) to give the final α-acyloxythioether product. wikipedia.org

A notable research finding in a related system involved an unexpected rearrangement of a β-amino sulfoxide under Pummerer reaction conditions. Instead of the expected Pummerer product, a rearranged alcohol was formed. This suggests that the presence of a proximal amino group can significantly influence the reaction pathway, potentially through participation in stabilizing intermediates or promoting alternative rearrangement pathways. This highlights the importance of experimental investigation to fully elucidate the reactivity of 4-Methanesulfinylbutan-2-amine and to uncover potentially novel chemical transformations.

Biosynthesis and Metabolic Pathways Involving 4 Methanesulfinylbutan 2 Amine

Enzymatic Transformations of Sulfinyl-Containing Amine Compounds in Biological Systems

The generation of sulfinyl-containing amines from their isothiocyanate precursors is a critical step in their metabolic pathway. This conversion is facilitated by specific enzymes that hydrolyze the isothiocyanate group.

Isothiocyanates (ITCs), such as the well-studied compound sulforaphane (B1684495) (1-isothiocyanato-4-(methylsulfinyl)butane), are reactive electrophilic compounds. In biological systems, their metabolism can involve hydrolysis of the isothiocyanate group (-N=C=S) to yield a primary amine (-NH2). This transformation is catalyzed by a class of enzymes known as hydrolases.

One such example is the enzymatic conversion of sulforaphane to its corresponding amine. Research has pointed to the role of specific hydrolases, such as the enzyme SaxA, in converting sulforaphane into 4-methanesulfinylbutan-1-amine. nih.gov This process represents a detoxification or metabolic pathway for the reactive isothiocyanate. The general chemical reaction involves the addition of water across the carbon-nitrogen double bond of the isothiocyanate group, which leads to an unstable thiocarbamic acid intermediate. This intermediate then spontaneously decomposes, releasing carbon dioxide and hydrogen sulfide (B99878), to form the corresponding primary amine. nih.govrsc.org

While the direct enzymatic conversion of 4-methylsulfinylbutyl isothiocyanate to 4-Methanesulfinylbutan-2-amine is less documented, the established pathways for related isomers underscore the role of hydrolases in this class of reactions.

The kinetics of enzymes that catalyze the conversion of isothiocyanates to amines are governed by several factors typical of enzyme-catalyzed reactions, including substrate concentration, temperature, and pH. While specific kinetic parameters for enzymes like SaxA are not widely detailed, the principles can be understood from related enzyme systems, such as myrosinase, which catalyzes the initial formation of isothiocyanates from glucosinolates.

Myrosinase activity is known to be highly dependent on environmental conditions. For instance, the optimal pH for myrosinase activity is typically around 6-7. mdpi.com Extreme pH values can lead to a decrease in isothiocyanate formation in favor of other products like nitriles, or can inactivate the enzyme entirely. nih.gov Similarly, temperature plays a crucial role; myrosinase activity generally increases with temperature up to an optimum (often around 30-40°C) before rapidly declining due to thermal denaturation. mdpi.com

It can be inferred that hydrolases acting on isothiocyanates would exhibit similar dependencies. Their specificity would relate to the structure of the isothiocyanate side chain, potentially favoring certain alkyl or aryl groups. The reaction rate would follow Michaelis-Menten kinetics, where the rate increases with substrate concentration until the enzyme becomes saturated. nih.gov Substrate inhibition has also been observed in related enzyme systems at high concentrations. nih.gov

Table 1: Factors Influencing the Kinetics of Enzymes in the Glucosinolate-Isothiocyanate Pathway

| Factor | Effect on Enzyme Activity | Example Reference |

|---|---|---|

| pH | Optimal activity typically in the neutral range (6-7); activity decreases at acidic or alkaline pH. | mdpi.comnih.gov |

| Temperature | Activity increases up to an optimal point (e.g., 30-40°C) before denaturation causes a rapid decline. | mdpi.com |

| Substrate Concentration | Reaction rate increases with substrate concentration until enzyme saturation (Vmax) is reached. | nih.gov |

| Inhibitors/Cofactors | Activity can be modulated by cofactors (e.g., ascorbic acid for myrosinase) or inhibited by certain compounds. | nih.gov |

Metabolic Origins and Fate in Plant Systems

The ultimate origin of 4-Methanesulfinylbutan-2-amine in the biosphere lies within the metabolic networks of plants, specifically those in the Brassicaceae family. Its existence is a direct consequence of the sulfur and amino acid metabolic pathways that produce its glucosinolate precursors.

4-Methanesulfinylbutan-2-amine is a downstream product derived from 4-methylsulfinylbutyl glucosinolate, commonly known as glucoraphanin (B191350). nih.gov Glucosinolates are secondary metabolites characteristic of cruciferous vegetables like broccoli, cabbage, and kale. nih.gov In intact plant tissue, glucoraphanin is physically separated from the enzyme myrosinase. nih.gov When the plant tissue is damaged (e.g., by chewing or cutting), myrosinase comes into contact with glucoraphanin and hydrolyzes it. nih.gov

This enzymatic reaction cleaves the glucose molecule and sulfate (B86663) group, producing an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form primarily 4-methylsulfinylbutyl isothiocyanate (sulforaphane). researchgate.netresearchgate.net This isothiocyanate is the direct precursor to the corresponding amines. The formation of these amines, therefore, represents a further metabolic step following the initial hydrolysis of the parent glucosinolate.

The biosynthesis of glucoraphanin, and thus the ultimate source of 4-Methanesulfinylbutan-2-amine, is deeply integrated with the primary sulfur and amino acid metabolism of the plant. Sulfur is an essential macronutrient absorbed by plants from the soil, primarily as inorganic sulfate. rsc.org

The sulfate is assimilated and reduced to sulfide, which is then incorporated into the amino acid cysteine. Cysteine serves as the primary entry point for reduced sulfur into organic compounds. Through a series of enzymatic steps, the sulfur from cysteine can be transferred to form methionine, another crucial sulfur-containing amino acid. Aliphatic glucosinolates, including glucoraphanin, are biosynthesized from chain-elongated homologues of methionine. nih.gov This pathway highlights a direct link between primary nutrient assimilation (sulfur uptake), core amino acid synthesis, and the production of specialized secondary metabolites that give rise to sulfinyl-amines.

Table 2: Biosynthetic Pathway from Methionine to Sulforaphane

| Step | Precursor | Key Process | Product |

|---|---|---|---|

| 1 | Methionine | Chain Elongation | Dihomomethionine |

| 2 | Dihomomethionine | Conversion to Aldoxime | Dihomomethionaldoxime |

| 3 | Dihomomethionaldoxime | Core Glucosinolate Synthesis | Glucoiberin |

| 4 | Glucoiberin | Side-Chain Oxidation (Sulfinylation) | Glucoraphanin |

Microbial Metabolism and Biotransformation of Sulfinyl-Amine Related Compounds

Microorganisms, particularly those in the gut microbiota and soil, play a significant role in the metabolism and biotransformation of compounds derived from glucosinolates. After consumption of Brassicaceae vegetables, intact glucosinolates that escape hydrolysis by plant myrosinase can be metabolized by intestinal microbes. frontiersin.org

The gut microbiota possesses myrosinase-like enzymatic activity, enabling it to convert glucoraphanin into sulforaphane. nih.govnih.gov Furthermore, these microbes can further transform the resulting isothiocyanates. The microbial community can mediate the interconversion of sulforaphane to other related compounds, such as erucin. nih.gov While the direct conversion of sulforaphane to amine derivatives by specific microbial strains is an area of ongoing research, the hydrolysis of isothiocyanates to amines is a known chemical transformation that can be facilitated by the enzymatic machinery of microorganisms. nih.gov This microbial action represents a significant pathway for the formation of sulfinyl-amines like 4-methanesulfinylbutan-1-amine and potentially its isomers in biological systems following dietary intake of cruciferous vegetables. researchgate.net

Precursor-Product Relationships in Biological Pathways Relevant to 4-Methanesulfinylbutan-2-amine

The biosynthesis of a molecule like 4-Methanesulfinylbutan-2-amine would likely originate from common precursor metabolites derived from central metabolic pathways. ccbcmd.edu The carbon skeleton and the amine and sulfinyl functional groups would be assembled through a series of enzymatic reactions.

The biosynthesis of aliphatic amines in bacteria can occur through the decarboxylation of amino acids or the amination of keto acids. nih.govresearchgate.net For instance, a transaminase could catalyze the transfer of an amino group to a corresponding keto-acid precursor. mdpi.com

The sulfur atom, in its sulfinyl state, likely originates from the sulfur assimilation pathway. Inorganic sulfate is typically reduced to sulfide, which is then incorporated into amino acids such as cysteine and methionine. nih.govmdpi.com The methanesulfinyl group could be derived from methionine through a series of enzymatic modifications, including oxidation.

Table 2: Plausible Precursor-Product Relationships for the Biosynthesis of 4-Methanesulfinylbutan-2-amine

| Precursor Metabolite | Metabolic Pathway | Contribution to 4-Methanesulfinylbutan-2-amine |

| Amino Acids (e.g., Methionine) | Amino Acid Metabolism | Source of the carbon backbone, amine group, and the methanesulfinyl group. |

| α-Keto Acids | Central Carbon Metabolism (e.g., Citric Acid Cycle) | Carbon skeleton that can be aminated to form the amine functionality. wikipedia.org |

| Sulfate | Sulfur Assimilation | Ultimate source of the sulfur atom for the sulfinyl group. mdpi.com |

| Aliphatic Amines | Amine Biosynthesis | Potential direct precursors that undergo subsequent modification. nih.gov |

Advanced Analytical Methodologies for Characterization of 4 Methanesulfinylbutan 2 Amine

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight, elemental formula, and structural features of a compound, as well as for highly sensitive quantification.

For the analysis of polar and thermally labile compounds like 4-Methanesulfinylbutan-2-amine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This is particularly true when analyzing the compound in complex biological matrices, such as plasma or urine, where it may exist as a metabolite of other compounds like sulforaphane (B1684495). nih.govacs.org

An LC system, often utilizing reverse-phase chromatography with a C18 column, is used to separate the target analyte from other components in the sample. The mobile phase typically consists of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The separated analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in positive ion mode, which is well-suited for protonating the basic amine group.

For quantification, tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode. In this setup, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored in the third quadrupole. This technique provides exceptional selectivity and sensitivity, enabling the detection and quantification of the analyte at very low concentrations (nanomolar levels). nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides a highly accurate measurement of a molecule's mass. This precision allows for the unambiguous determination of the elemental formula of the compound. For 4-Methanesulfinylbutan-2-amine (C₅H₁₃NOS), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. An agreement within a few parts per million (ppm) provides strong evidence for the compound's identity. HRMS is a critical tool for confirming the presence of novel compounds or metabolites in complex samples.

Table 3: Mass Spectrometry Data for 4-Methanesulfinylbutan-2-amine

| Parameter | Value |

| Molecular Formula | C₅H₁₃NOS |

| Monoisotopic Molecular Weight | 135.0718 g/mol |

| HRMS Data (Predicted) | |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass | 136.0796 m/z |

| LC-MS/MS Parameters (Typical) | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | 136.1 m/z |

| Major Product Ions (Q3) | Predicted fragments include loss of the sulfinyl group (CH₃SO) or cleavage adjacent to the amine group. |

Chromatographic Separations and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For a chiral compound like 4-Methanesulfinylbutan-2-amine, which possesses a stereocenter at the second carbon atom and another at the sulfur atom, chromatographic techniques are indispensable for assessing both chemical and enantiomeric purity.

The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography is the most effective method for determining the enantiomeric excess (e.e.) of 4-Methanesulfinylbutan-2-amine. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification.

The primary amine group in 4-Methanesulfinylbutan-2-amine makes it particularly suitable for separation on specific types of CSPs. Chiral crown ether-based stationary phases, for instance, are known to be highly effective for the enantioseparation of primary amine compounds. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used due to their broad applicability and robust performance in separating a wide range of chiral molecules. windows.net

The selection of the appropriate chiral column and mobile phase is critical for achieving optimal separation. A systematic screening of various CSPs and mobile phase compositions (including normal-phase, reversed-phase, and polar organic modes) is typically performed to identify the ideal conditions.

Table 1: Representative Chiral HPLC Columns for Enantiomeric Separation of Primary Amines

| Chiral Stationary Phase (CSP) Type | Commercial Column Example | Typical Mobile Phase | Principle of Separation |

| Chiral Crown Ether | CROWNPAK® CR(+) | Aqueous acidic mobile phase (e.g., HClO₄ solution) | Complexation between the crown ether and the primary amine group. |

| Polysaccharide (Cellulose-based) | CHIRALCEL® OD | Hexane/Isopropanol/Diethylamine | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Polysaccharide (Amylose-based) | CHIRALPAK® AD | Hexane/Ethanol (B145695) | Inclusion complexation and other intermolecular interactions within the helical polymer structure. |

This table presents examples of column types that would be suitable for the chiral separation of 4-Methanesulfinylbutan-2-amine based on its chemical structure and established chromatographic principles.

Detailed research findings would involve the optimization of parameters such as flow rate, column temperature, and mobile phase composition to achieve baseline resolution between the enantiomeric peaks. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Once an effective analytical-scale chiral separation method is developed, it can be scaled up to preparative chromatography for the isolation of the individual enantiomers of 4-Methanesulfinylbutan-2-amine in larger quantities. Preparative chromatography utilizes larger columns with greater loading capacity to purify milligrams to grams of the desired compound.

The primary goal of preparative chromatography is to maximize throughput while maintaining sufficient resolution to achieve the desired purity of the isolated enantiomers. This often involves adjusting the mobile phase composition to increase the solubility of the sample and optimizing the loading amount to prevent column overload, which can degrade separation performance. The fractions corresponding to each enantiomeric peak are collected separately, and the solvent is removed to yield the purified enantiomers.

Table 2: Comparison of Analytical and Preparative Chromatography Parameters

| Parameter | Analytical Chromatography | Preparative Chromatography |

| Column Internal Diameter | Typically 2.1 - 4.6 mm | > 10 mm |

| Particle Size | Typically 3 - 5 µm | 5 - 20 µm or larger |

| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) |

| Flow Rate | 0.5 - 2.0 mL/min | > 20 mL/min |

| Primary Objective | Quantification and Purity Analysis | Isolation and Purification |

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

Crystallographic analysis, particularly single-crystal X-ray diffraction (XRD), is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For 4-Methanesulfinylbutan-2-amine, obtaining a suitable crystal of a single enantiomer would provide unambiguous proof of its absolute configuration.

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted X-rays, a detailed three-dimensional model of the molecule can be constructed. This model provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular structure and stereochemistry.

While specific crystallographic data for 4-Methanesulfinylbutan-2-amine is not widely published, the analysis would yield a set of crystallographic parameters that define the unit cell of the crystal.

Table 3: Illustrative Crystallographic Data for a Small Organic Molecule

| Parameter | Example Value | Description |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal structure. |

| Unit Cell Dimensions | a = 5.91 Å, b = 10.95 Å, c = 14.78 Å | The dimensions of the basic repeating unit of the crystal. |

| Volume (V) | 957.4 ų | The volume of the unit cell. |

| Calculated Density (ρ) | 1.55 g/cm³ | The theoretical density of the crystal. |

| Final R-index | R1 = 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table provides a hypothetical example of the type of data obtained from a single-crystal X-ray diffraction experiment. The values are illustrative and not the experimentally determined data for 4-Methanesulfinylbutan-2-amine.

Computational and Theoretical Investigations of 4 Methanesulfinylbutan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic behavior of 4-Methanesulfinylbutan-2-amine at the atomic level. These methods can predict various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.orgimperial.ac.uk It is widely employed to determine the optimized molecular geometry and predict the vibrational frequencies of molecules. For 4-Methanesulfinylbutan-2-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its three-dimensional structure. nih.govresearchgate.net

Vibrational frequency calculations predict the characteristic infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. The calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. nih.gov

Table 1: Predicted Geometrical Parameters for 4-Methanesulfinylbutan-2-amine using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond | Predicted Value |

| Bond Length | C-S | 1.80 Å |

| S=O | 1.50 Å | |

| C-N | 1.47 Å | |

| Bond Angle | C-S-O | 106° |

| C-C-N | 110° | |

| Dihedral Angle | C-C-C-S | 175° |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For 4-Methanesulfinylbutan-2-amine, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom of the amine group and the oxygen atom of the sulfinyl group. The LUMO, conversely, would be distributed over the more electron-deficient areas of the molecule. The HOMO-LUMO gap can be used to predict the electronic absorption properties of the molecule, corresponding to the transition of an electron from the HOMO to the LUMO. thaiscience.info

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for 4-Methanesulfinylbutan-2-amine

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 0.8 |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For 4-Methanesulfinylbutan-2-amine, the negative potential is expected to be concentrated around the oxygen and nitrogen atoms, while the positive potential would be located around the hydrogen atoms of the amine group and the methyl group.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. researchgate.netresearchgate.net The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. The condensed Fukui functions can be calculated for each atom to identify the most likely sites for nucleophilic (f+) and electrophilic (f-) attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of 4-Methanesulfinylbutan-2-amine and its interactions with other molecules, particularly biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov While specific protein targets for 4-Methanesulfinylbutan-2-amine are not established, docking studies on related amines with known biological targets can provide insights into its potential interactions. These studies can identify key amino acid residues involved in binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. core.ac.ukosu.edu

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. diva-portal.org MD simulations provide a dynamic picture of the binding process and can be used to calculate the binding free energy, which is a measure of the binding affinity.

Table 3: Predicted Interactions of a Hypothetical Aminobutane Derivative with a Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 168 | Hydrogen Bond | 2.1 |

| LYS 72 | Electrostatic | 3.5 |

| VAL 57 | Hydrophobic | 4.2 |

| LEU 155 | Hydrophobic | 3.9 |

Note: This data is hypothetical and illustrates the type of information obtained from molecular docking and dynamics simulations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For 4-Methanesulfinylbutan-2-amine, which has several rotatable bonds, multiple conformers can exist. Computational methods can be used to identify the low-energy conformers and to determine their relative stabilities. utdallas.edu

Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical, chemical, and biological properties. The most stable conformer is the one that minimizes steric hindrance and intramolecular strain.

Table 4: Relative Energies of Hypothetical Conformers of 4-Methanesulfinylbutan-2-amine

| Conformer | Dihedral Angle (C-C-C-S) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180° (anti) | 0.00 | 75 |

| 2 | 60° (gauche) | 1.2 | 20 |

| 3 | -60° (gauche) | 1.5 | 5 |

Note: The data in this table is hypothetical and representative of a typical conformational analysis.

Mechanistic Computational Studies of Reactions Involving 4-Methanesulfinylbutan-2-amine

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the transient structures and energy changes that govern stereoselective transformations. For reactions involving chiral compounds like 4-Methanesulfinylbutan-2-amine, these studies are crucial for understanding the origin of stereoselectivity.

Reaction Pathway Elucidation and Energy Profiles

Beyond identifying the key transition states, computational chemistry can elucidate the entire reaction pathway, providing a detailed energy profile. This involves mapping the potential energy surface of the reaction, identifying all intermediates and transition states that connect the reactants to the products.

For a reaction involving 4-Methanesulfinylbutan-2-amine, this would begin with the conformational analysis of the ground state reactants to identify the most stable starting geometry. As the reactants approach each other, the system's energy increases until it reaches the transition state, the point of maximum energy along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

After the transition state, the energy decreases as the new bonds are formed, potentially leading to one or more intermediates before the final products are formed. By calculating the energies of all stationary points on the potential energy surface, a comprehensive reaction profile can be constructed. This profile provides valuable information on the reaction's feasibility, kinetics, and the thermodynamic stability of the products. For stereoselective reactions, comparing the energy profiles of the pathways leading to different stereoisomers can provide a clear rationale for the observed product distribution.

Advanced Computational Chemistry Approaches

To gain a deeper understanding of the electronic structure and bonding in 4-Methanesulfinylbutan-2-amine, more advanced computational techniques can be employed. These methods provide a more nuanced picture than simple structural and energetic analyses.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This allows for the investigation of donor-acceptor interactions within a molecule, which are crucial for understanding its reactivity and electronic properties.

The strength of these donor-acceptor interactions can be quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction. For example, an NBO analysis could quantify the donation from a C-H bonding orbital into the S-O antibonding orbital, providing insight into the electronic influence of the sulfinyl group on the rest of the molecule.

Table 2: Hypothetical NBO Analysis Results for Key Donor-Acceptor Interactions in 4-Methanesulfinylbutan-2-amine

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (S) | σ* (C-C) | 1.5 |

| σ (C-H) | σ* (S-O) | 2.1 |

| LP (N) | σ* (C-H) | 3.5 |

Note: LP denotes a lone pair, and σ* denotes an antibonding orbital. The values are hypothetical and serve to illustrate the type of data obtained from an NBO analysis.

Electron Localization Function (ELF) Diagrams and Charge Distribution

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron localization in a molecule, providing a chemically intuitive picture of bonding and electron pairs. wikipedia.org An ELF analysis generates a three-dimensional map of the molecule, where regions with high ELF values correspond to areas where there is a high probability of finding a pair of electrons. jussieu.fr These regions typically correspond to covalent bonds, lone pairs, and atomic cores. wikipedia.org

For 4-Methanesulfinylbutan-2-amine, an ELF analysis would clearly delineate the covalent bonds (C-C, C-H, C-N, S-C, and S-O) as regions of high electron localization between the respective nuclei. Importantly, it would also visualize the lone pairs on the nitrogen and sulfur atoms as distinct basins of high ELF value. The shape and size of these basins can provide insights into the steric and electronic environment of these atoms.

Furthermore, ELF analysis can be used to understand the nature of the sulfur-oxygen bond in the sulfinyl group. The distribution of the ELF basins around the sulfur and oxygen atoms would illustrate the polar-covalent nature of this bond. By integrating the electron density within these basins, one can obtain a quantitative measure of the charge distribution associated with different parts of the molecule, complementing the picture provided by NBO analysis. This detailed understanding of the electron distribution is fundamental to predicting the molecule's reactivity, particularly its behavior as a nucleophile or electrophile in chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.